molecular formula C12H17BrN2 B1411953 N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine CAS No. 1708414-92-9

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine

Cat. No. B1411953
CAS RN: 1708414-92-9
M. Wt: 269.18 g/mol
InChI Key: OXSJMVZLOAKTCH-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine (N-Bromo-Methyl-Methyl-Cyclopentanamine) is an organic compound used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent, catalyst, or ligand in organic synthesis and chemical reactions. N-Bromo-Methyl-Methyl-Cyclopentanamine has several properties that make it highly suitable for scientific research.

Scientific Research Applications

Antipsychotic Properties

A study by Högberg et al. (1990) discusses the synthesis of a series of compounds including N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine. These compounds showed potent inhibitory properties on [3H]spiperone binding in rat striatal membranes, suggesting potential antipsychotic applications due to their interaction with dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).

Neurological Research

In neurological research, the use of bromodeoxyuridine (BrdU), a halogenated nucleotide related to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine, was examined by Schneider and d’Adda di Fagagna (2012). They found that neural stem cells exposed to BrdU underwent significant changes, including loss of stem cell markers and differentiation into glial cells, suggesting implications for stem cell research (Schneider & d’Adda di Fagagna, 2012).

Radioligand Synthesis

Gao et al. (2010) describe the synthesis of precursors for PET radioligands, involving compounds structurally similar to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine. These radioligands are crucial in positron emission tomography (PET) for imaging and diagnostic purposes in various medical fields (Gao, Wang, Mease, Pomper, & Horti, 2010).

Antimicrobial Properties

Rao et al. (2013) synthesized a compound similar to N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine and evaluated its antibacterial and antifungal activities. Their findings indicate potential applications in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-15(12-4-2-3-5-12)9-11-7-6-10(13)8-14-11/h6-8,12H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSJMVZLOAKTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=C(C=C1)Br)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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